
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S and a molecular weight of 354.21 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring, a nitro group, and a sulfonamide group.
Preparation Methods
The synthesis of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then chlorinated to introduce the chloro substituent at the 3-position .
The next step involves the nitration of the benzene ring to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . Finally, the sulfonamide group is introduced through the reaction of the chlorinated quinoxaline derivative with a suitable sulfonamide reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
3-nitro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound has a nitro group at a different position, which can affect its overall properties.
N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: The presence of a methyl group instead of a chloro group can lead to variations in its chemical and biological behavior.
Properties
CAS No. |
522628-96-2 |
|---|---|
Molecular Formula |
C14H8Cl2N4O4S |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-9-6-5-8(7-12(9)20(21)22)25(23,24)19-14-13(16)17-10-3-1-2-4-11(10)18-14/h1-7H,(H,18,19) |
InChI Key |
ZDDVIRYZARFPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


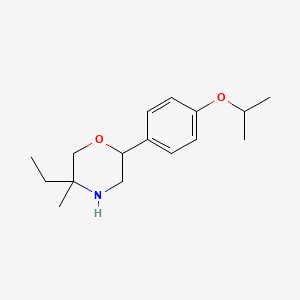
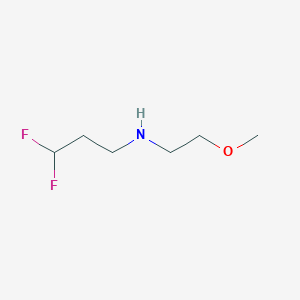
![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
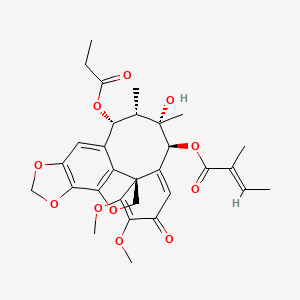
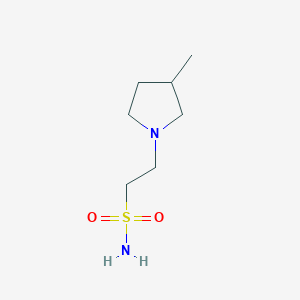
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
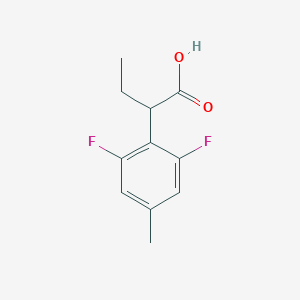

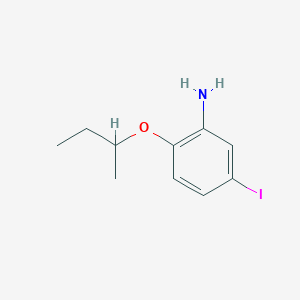
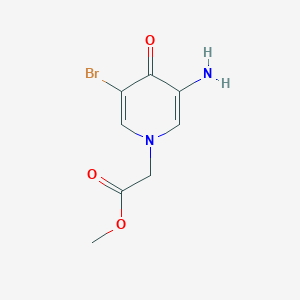
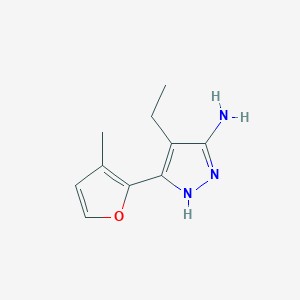
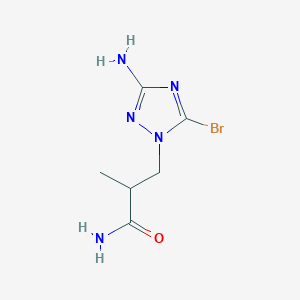
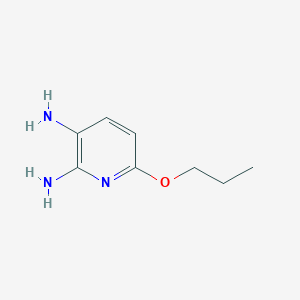
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)
